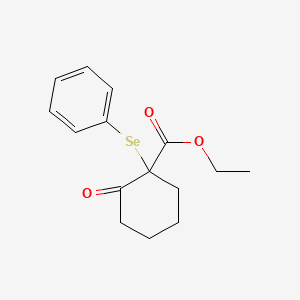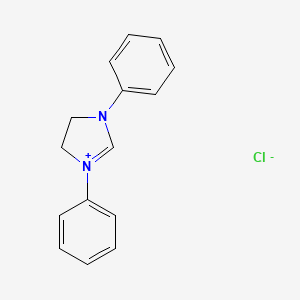
1,3-Diphenylimidazoliniumchlorid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylimidazoliniumchlorid is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the imidazolium ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylimidazoliniumchlorid can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process, and advanced purification techniques are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,3-Diphenylimidazoliniumchlorid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium-based cations with different oxidation states.
Reduction: Reduction reactions can convert this compound into its corresponding imidazole derivative.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of new imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and various alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolium salts, imidazole derivatives, and other functionalized organic compounds.
科学的研究の応用
1,3-Diphenylimidazoliniumchlorid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
作用機序
The mechanism of action of 1,3-Diphenylimidazoliniumchlorid involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of enzyme activities and signal transduction pathways.
類似化合物との比較
Similar Compounds
1,3-Diphenylimidazole: A precursor to 1,3-Diphenylimidazoliniumchlorid, it shares similar structural features but lacks the chloride ion.
1,3-Dimethylimidazolium Chloride: Another imidazolium salt with methyl groups instead of phenyl groups, used in similar applications.
1,3-Diphenylimidazolium Bromide: Similar to this compound but with a bromide ion instead of chloride.
Uniqueness
This compound is unique due to its specific combination of phenyl groups and chloride ion, which imparts distinct chemical and physical properties
特性
CAS番号 |
2522-21-6 |
|---|---|
分子式 |
C15H15ClN2 |
分子量 |
258.74 g/mol |
IUPAC名 |
1,3-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C15H15N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;1H/q+1;/p-1 |
InChIキー |
RARAVFMDPDCNPW-UHFFFAOYSA-M |
正規SMILES |
C1C[N+](=CN1C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


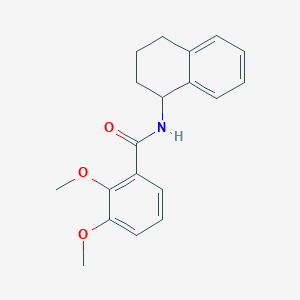
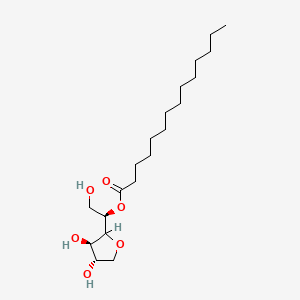
![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
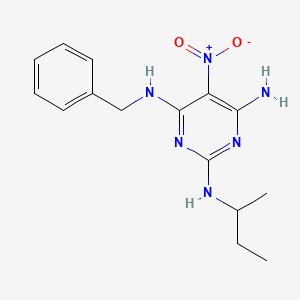

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
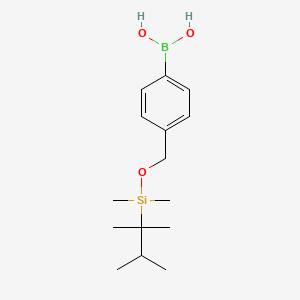
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

